molecular formula C30H46O2 B12769830 Isopyrocalciferol acetate CAS No. 2874-25-1

Isopyrocalciferol acetate

Cat. No.: B12769830
CAS No.: 2874-25-1
M. Wt: 438.7 g/mol
InChI Key: NGEVNHYPVVOXPB-ZLQSPFBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopyrocalciferol acetate can be synthesized through the thermal isomerization of vitamin D3 derivatives. The process involves the isomerization of pyrocalciferol at higher temperatures, leading to the formation of isopyrocalciferol . The reaction conditions typically include controlled heating and the presence of specific catalysts to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopyrocalciferol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

Mechanism of Action

The mechanism of action of isopyrocalciferol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of immune cell functions and the inhibition of microbial growth. It is believed to enhance the immune response by promoting the activity of immune cells and inhibiting the growth of certain bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isopyrocalciferol acetate include:

Uniqueness

This compound is unique due to its specific isomeric structure and its distinct biological activities. Unlike other similar compounds, it has been shown to have specific effects on immune cells and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

2874-25-1

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

[(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

NGEVNHYPVVOXPB-ZLQSPFBJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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